Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester is an organic compound with the molecular formula C14H13NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the carbamothioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, phenyl-, S-(4-methylphenyl) ester typically involves the reaction of phenyl isothiocyanate with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the carbamothioic acid moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamothioic acid, phenyl-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-methylphenyl)-, S-phenyl ester
- Carbamothioic acid, methyl-, S-phenyl ester
Uniqueness
Carbamothioic acid, phenyl-, S-(4-methylphenyl) ester is unique due to the presence of both phenyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other carbamothioic acid esters.
Properties
CAS No. |
66018-75-5 |
---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
S-(4-methylphenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
DEOCPFBVSXMOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.